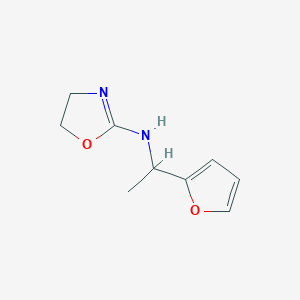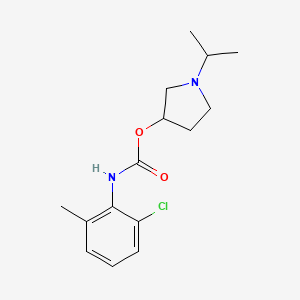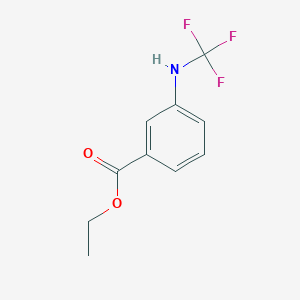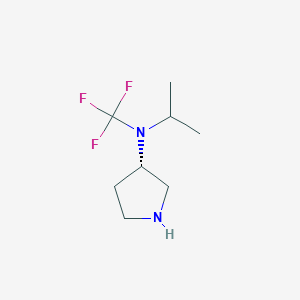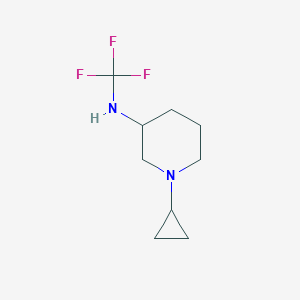![molecular formula C10H15BrClNO B13957007 1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-6-azaspiro[34]octan-6-yl)-2-chloroethanone is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
The synthesis of 1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone typically involves multiple steps. One common synthetic route includes the reaction of a spirocyclic amine with a bromomethylating agent, followed by chlorination. The reaction conditions often require the use of solvents such as methanol or dichloromethane and may involve catalysts to enhance the reaction efficiency. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl and chloro groups can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Radical Reactions: The presence of halogen atoms makes it susceptible to radical reactions, which can be initiated by radical initiators like AIBN.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone involves its interaction with molecular targets, leading to various biochemical effects. The bromomethyl and chloro groups can interact with nucleophilic sites on biological molecules, potentially leading to the formation of covalent bonds. This interaction can affect the function of enzymes, receptors, and other proteins, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone can be compared with other spirocyclic compounds, such as:
- 1-(2-(Bromomethyl)-5-azaspiro[3.4]octan-5-yl)-2-chloroethanone
- 1-(2-(Bromomethyl)-6-azaspiro[3.3]heptan-6-yl)-2-chloroethanone
These compounds share similar structural features but differ in the position and nature of the spirocyclic ring The unique structure of 1-(2-(Bromomethyl)-6-azaspiro[3
Propiedades
Fórmula molecular |
C10H15BrClNO |
|---|---|
Peso molecular |
280.59 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl]-2-chloroethanone |
InChI |
InChI=1S/C10H15BrClNO/c11-5-8-3-10(4-8)1-2-13(7-10)9(14)6-12/h8H,1-7H2 |
Clave InChI |
ZVCPTLKQMKIZOM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC12CC(C2)CBr)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


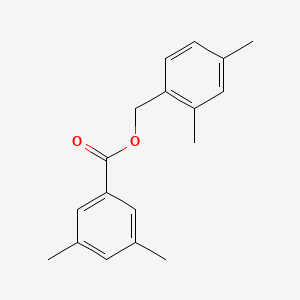
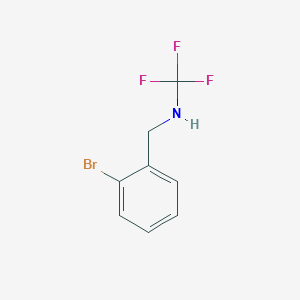

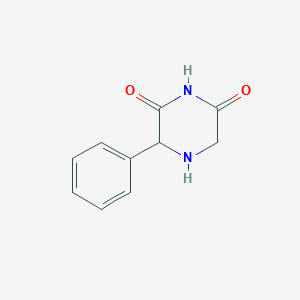
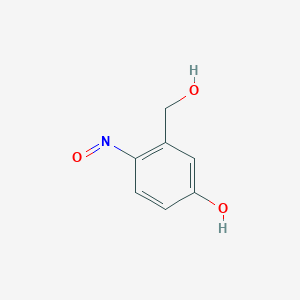

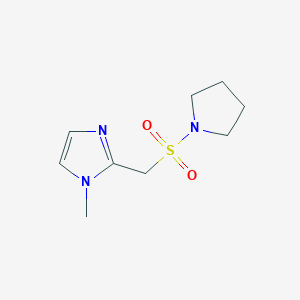
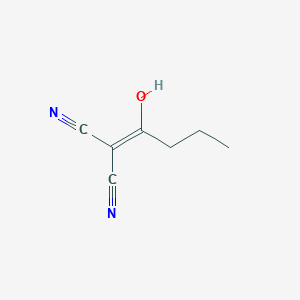
![Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate](/img/structure/B13956969.png)
